molecular formula C20H23ClN4O3S B3018752 Methyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 898345-08-9

Methyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No.: B3018752
CAS No.: 898345-08-9
M. Wt: 434.94
InChI Key: YHBAIIAKINOEQR-UHFFFAOYSA-N
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Description

Methyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C20H23ClN4O3S and a molecular weight provided on the Certificate of Analysis (COA) . This complex molecule is built around a fused thiazolo[3,2-b][1,2,4]triazole heterocyclic system, a scaffold of significant interest in medicinal chemistry. The structure incorporates key pharmacophoric elements, including a 3-chlorophenyl group and a piperidine-4-carboxylate ester, which are common features in compounds designed for neurological and pharmacological research. The specific presence of the hydroxythiazolotriazole core suggests potential for a range of biological activities, as similar structural motifs are investigated for their interaction with various enzyme systems and cellular receptors. Researchers may find this compound valuable as a synthetic intermediate or as a lead structure in the development of novel therapeutic agents. The structural complexity of the compound, particularly the steric arrangement around the central carbon atom, also makes it an interesting subject for studies in synthetic methodology and stereochemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 1-[(3-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O3S/c1-3-15-22-20-25(23-15)18(26)17(29-20)16(13-5-4-6-14(21)11-13)24-9-7-12(8-10-24)19(27)28-2/h4-6,11-12,16,26H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBAIIAKINOEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCC(CC4)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a methyl ester and a thiazole-triazole moiety. The presence of the chlorophenyl group enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of thiazole and triazole compounds exhibit significant antimicrobial properties. For instance, certain piperazine-containing triazole derivatives have shown antifungal activity against Alternaria solani at concentrations around 50 mg/ml . The structural similarity suggests that this compound may possess similar antifungal properties.

Anticancer Potential

Thiazoles are recognized for their anticancer activity. A study on various thiazole derivatives demonstrated their effectiveness against cancer cell lines, indicating that modifications in their structure can enhance cytotoxicity . Given the structural components of the target compound, it may also exhibit anticancer effects through mechanisms similar to those observed in related thiazole derivatives.

Antiviral Activity

Compounds with similar moieties have been investigated for antiviral properties. For example, 4-hydroxyquinoline derivatives have shown promise as antiviral agents . The potential for this compound to act against viral pathogens warrants further investigation.

Synthesis and Characterization

The synthesis of thiazole-triazole derivatives often involves multi-step reactions. For instance, the synthesis of similar compounds typically includes the formation of the thiazole ring followed by coupling reactions to introduce piperidine moieties. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of synthesized compounds .

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example, a study highlighted the cytotoxic effects of piperazine-linked triazoles against gastric cancer cells (AGS) with IC50 values indicating significant potency .

Data Tables

Biological ActivityCompound TypeReference
AntifungalThiazole Derivatives
AnticancerPiperazine Derivatives
AntiviralHydroxyquinoline Derivatives

Conclusions and Future Directions

This compound represents a promising candidate for further biological evaluation due to its structural features reminiscent of known bioactive compounds. Future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile.
  • Mechanistic Studies : To elucidate the pathways through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) Analysis : To optimize its chemical structure for enhanced potency and selectivity.

Scientific Research Applications

Therapeutic Applications

The diverse biological activities of Methyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate suggest several potential therapeutic applications:

  • Neurodegenerative Diseases : Given its neuroprotective effects, this compound could be explored as a treatment for conditions such as Alzheimer's disease and Parkinson's disease.
  • Inflammatory Disorders : Its anti-inflammatory properties may make it suitable for developing therapies for chronic inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease.

Neuroprotective Effects

A study conducted on LPS-stimulated microglial cells demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines. This suggests its potential use in neuroinflammatory conditions where microglial activation is a contributing factor.

In Vivo Studies

In vivo experiments using rodent models have shown that this compound can mitigate cognitive decline associated with neuroinflammation. The results indicate that it not only reduces inflammation but also improves memory and learning behaviors in treated animals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the phenyl ring and the thiazolo-triazole system. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight Key Substituents Solubility & Lipophilicity Metabolic Implications
Target Compound: Methyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate C₂₀H₂₃ClN₄O₃S (estimated) ~450.9 g/mol 3-Cl-phenyl; 2-ethyl; 6-hydroxy Moderate lipophilicity (ethyl); Enhanced H-bonding (OH) Potential for phase II conjugation (hydroxy group)
Fluorophenyl Analogue: Methyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate C₁₉H₂₁FN₄O₃S 404.5 g/mol 2-F-phenyl; 2-methyl; 6-hydroxy Lower lipophilicity (F vs. Cl); Moderate H-bonding Faster oxidative metabolism (methyl vs. ethyl)
3-Chlorophenyl Carbamate: 1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate C₁₅H₁₄ClN₅O₂S 375.8 g/mol 3-Cl-phenyl; 6-methyl; carbamate High lipophilicity (methyl, carbamate) Susceptible to esterase hydrolysis (carbamate)

Notes:

  • Electron-withdrawing vs. electron-donating groups : The 3-chlorophenyl group in the target compound enhances stability compared to the 2-fluorophenyl analogue but may reduce reactivity in electrophilic environments .
  • Alkyl chain length : The 2-ethyl group in the target compound increases metabolic stability compared to 2-methyl analogues, as longer alkyl chains resist oxidative degradation .
  • Hydroxy group : The 6-hydroxy substituent improves aqueous solubility and facilitates hydrogen bonding with biological targets, a feature absent in methyl- or carbamate-substituted analogues .

Crystallographic Validation

The SHELX suite is widely used for validating such complex heterocycles, ensuring precise bond-length and angle measurements. For example, SHELXL refines small-molecule structures, while SHELXE aids in resolving phase problems in twinned crystals .

Q & A

Q. What are the common synthetic routes for constructing the thiazolo[3,2-b][1,2,4]triazole core in this compound?

The thiazolo[3,2-b][1,2,4]triazole moiety is typically synthesized via cyclization reactions. For example, Biginelli-like multicomponent reactions using thioureas, aldehydes, and β-keto esters under acidic conditions can yield thiazolo-triazole scaffolds . A stepwise approach involves:

Formation of the thiazole ring : Condensation of 3-chlorophenyl aldehyde with thiourea derivatives.

Triazole cyclization : Use of hydrazine hydrate or substituted hydrazines to form the fused triazole ring .

Functionalization : Introduction of the 2-ethyl-6-hydroxy substituents via alkylation or hydroxylation, often requiring protecting groups to avoid side reactions .

Q. How is the piperidine-4-carboxylate moiety integrated into the structure?

The piperidine ring is commonly introduced via nucleophilic substitution or reductive amination. Key steps include:

  • Mannich reaction : Coupling a pre-formed piperidine-4-carboxylate ester with the thiazolo-triazole intermediate using a formaldehyde derivative .
  • Protection-deprotection strategies : The ester group (methyl or ethyl) is retained during synthesis to prevent hydrolysis, with final deprotection under mild acidic/basic conditions .

Q. What analytical techniques are critical for structural characterization?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the thiazolo-triazole ring and substitution patterns on the piperidine .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects impurities from incomplete cyclization .
  • X-ray crystallography : Resolves stereochemical ambiguities, especially for the piperidine ring and chiral centers .

Advanced Research Questions

Q. How can reaction yields be optimized for the multi-step synthesis of this compound?

Yields are highly dependent on:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict temperature control to avoid decomposition .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., DMAP) improve cyclization efficiency .
  • Flow chemistry : Continuous-flow systems reduce side reactions and improve reproducibility for steps like diazomethane generation or oxidation .

Q. What strategies address solubility challenges in biological assays?

  • Salt formation : Converting the free base to hydrochloride or trifluoroacetate salts improves aqueous solubility .
  • Co-solvent systems : Use of DMSO/PEG-400 mixtures (e.g., 10:90 v/v) maintains compound stability while enhancing dispersibility .
  • Prodrug design : Ester hydrolysis to the carboxylic acid derivative under physiological conditions can enhance bioavailability .

Q. How do computational methods guide the analysis of biological activity?

  • Molecular docking : Studies targeting enzymes like 14-α-demethylase (PDB: 3LD6) predict binding affinities of the thiazolo-triazole moiety to fungal or bacterial targets .
  • MD simulations : Assess stability of the piperidine-carboxylate group in lipid bilayers, informing blood-brain barrier penetration potential .

Q. How should researchers resolve contradictions in reported biological data?

  • Meta-analysis : Compare IC50_{50} values across studies using standardized assays (e.g., microbroth dilution for antifungal activity) .
  • Control experiments : Verify compound purity via HPLC (>95%) to rule out impurities as confounding factors .
  • Species-specific assays : Test against isogenic strains (e.g., Candida albicans vs. Aspergillus fumigatus) to identify target selectivity .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Thiazolo-Triazole Synthesis

StepReagents/ConditionsYield (%)Reference
CyclizationHydrazine hydrate, EtOH, reflux65–75
HydroxylationH2_2O2_2, AcOH, 50°C45–55
Piperidine couplingNaBH3_3CN, MeOH, rt60–70

Q. Table 2. Solubility Enhancement Strategies

MethodSolubility (mg/mL)Stability (t1/2_{1/2})Reference
HCl salt12.5 ± 1.2>24 h (pH 7.4)
DMSO/PEG-4008.3 ± 0.96–8 h

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